molecular formula C27H29N3O2S2 B2630473 N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide CAS No. 851715-11-2

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2630473
CAS No.: 851715-11-2
M. Wt: 491.67
InChI Key: RXCRQUNTIJOCNC-UHFFFAOYSA-N
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Description

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is a complex organic compound that features a combination of indole, thiophene, and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for coupling reactions, sulfur reagents for thiophene synthesis, and carbamoylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the indole and carbamoyl groups, which are known to engage in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
  • N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}furan-2-carboxamide

Uniqueness

N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2S2/c1-2-3-7-20-11-13-21(14-12-20)29-26(31)19-34-25-18-30(23-9-5-4-8-22(23)25)16-15-28-27(32)24-10-6-17-33-24/h4-6,8-14,17-18H,2-3,7,15-16,19H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCRQUNTIJOCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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